(3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

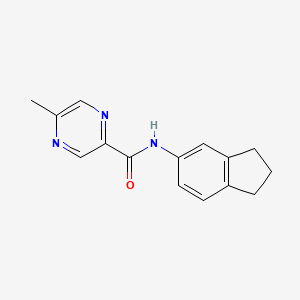

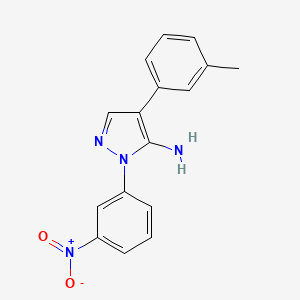

3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride, also known as 3-PPA hydrochloride, is a synthetic compound derived from propionic acid. It is a white crystalline solid with a melting point of approximately 200°C and a solubility of approximately 0.6 g/mL in water. 3-PPA hydrochloride is used in a variety of scientific research applications, including as an inhibitor of monoamine oxidase B (MAO-B) and as a tool to study the mechanism of action of drugs. It has also been used in the synthesis of several compounds and in biochemical and physiological studies.

Scientific Research Applications

Organic Acids in Industrial Applications

Organic acids, such as acetic acid, have been extensively studied for their roles in various industrial applications, particularly in acidizing operations within the oil and gas sectors. These acids offer a less corrosive alternative to hydrochloric acid (HCl) for removing formation damage and dissolving drilling mud filter cakes, highlighting their utility in enhancing oil recovery and operational efficiency. The research by Alhamad et al. (2020) delves into the use of formic, acetic, citric, and lactic acids in these contexts, showcasing their effectiveness and limitations in high-temperature applications and their ability to reduce corrosion rates (Alhamad, Alrashed, Al Munif, & Miskimins, 2020; Alhamad, Alrashed, Munif, & Miskimins, 2020).

Potential in Corrosion Inhibition

The corrosion inhibition properties of organic acids, particularly in acidic solutions, offer significant insights into protective measures against metal degradation. Goyal et al. (2018) explore the efficacy of organic inhibitors, including those with acetic acid components, in preventing metallic dissolution, underscoring the practicality of these substances in extending the lifespan of industrial equipment (Goyal, Kumar, Bahadur, Verma, & Ebenso, 2018).

Environmental and Water Treatment

In the environmental sector, organic acids are utilized for their disinfectant properties, particularly in wastewater treatment. Kitis (2004) reviews the application of peracetic acid, a derivative of acetic acid, emphasizing its broad-spectrum antimicrobial activity and its advantages in effluent disinfection, highlighting a potential area of application for similar compounds (Kitis, 2004).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride involves the reaction of 3-phenylpropionitrile with ethyl chloroacetate to form ethyl 3-phenylpropanoate, which is then hydrolyzed to form (3-phenyl-propyl)-acetic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with the amine, N-(2-aminoethyl)glycine, to form the desired product.", "Starting Materials": [ "3-phenylpropionitrile", "ethyl chloroacetate", "thionyl chloride", "N-(2-aminoethyl)glycine" ], "Reaction": [ "Step 1: Reaction of 3-phenylpropionitrile with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form ethyl 3-phenylpropanoate.", "Step 2: Hydrolysis of ethyl 3-phenylpropanoate with aqueous sodium hydroxide to form (3-phenyl-propyl)-acetic acid.", "Step 3: Reaction of (3-phenyl-propyl)-acetic acid with thionyl chloride in the presence of a base such as pyridine to form the corresponding acid chloride.", "Step 4: Reaction of the acid chloride with N-(2-aminoethyl)glycine in the presence of a base such as triethylamine to form (3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride." ] } | |

| 20989-69-9 | |

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-[(3-oxo-3-phenylpropyl)amino]acetic acid |

InChI |

InChI=1S/C11H13NO3/c13-10(6-7-12-8-11(14)15)9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,14,15) |

InChI Key |

XHSURMJJKAFELI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CCNCC(=O)O.Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCNCC(=O)O |

physical_description |

Solid |

synonyms |

3-phenylpropionylglycine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3,5-Dichlorophenyl)-5-tetrazolyl]-5-methylisoxazole](/img/structure/B1224314.png)

![4-[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]-2,6-dimethylmorpholine](/img/structure/B1224317.png)

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1224321.png)

![2-(4-chlorophenoxy)-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]acetamide](/img/structure/B1224322.png)

![N-(4-chlorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1224324.png)

![3-[4-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1224328.png)

![5-[(1,3-Benzodioxol-5-ylmethylamino)methylidene]-1-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1224329.png)

![2-[1-(4-tert-butylphenyl)sulfonyl-4-piperidinyl]-6-chloro-1H-benzimidazole](/img/structure/B1224331.png)